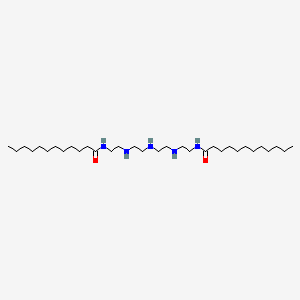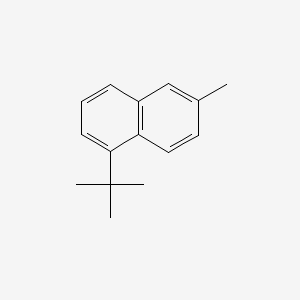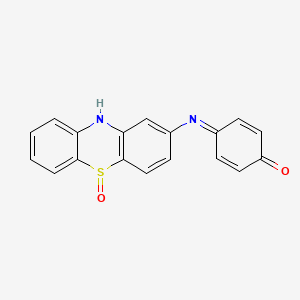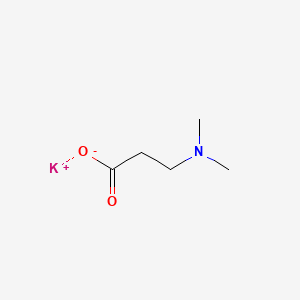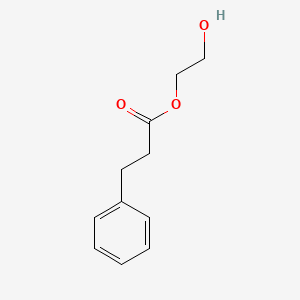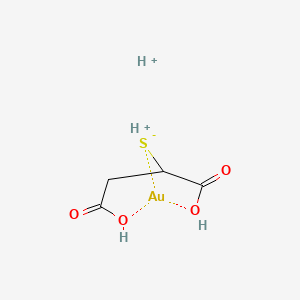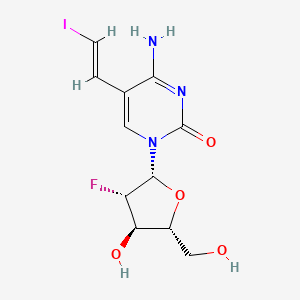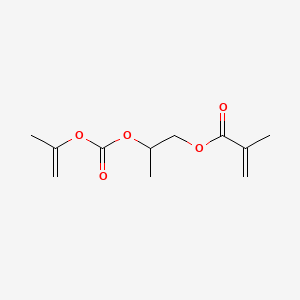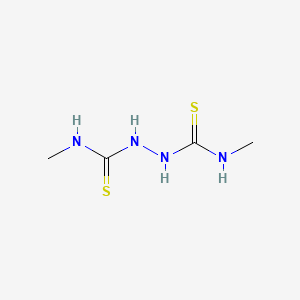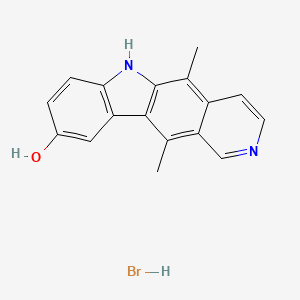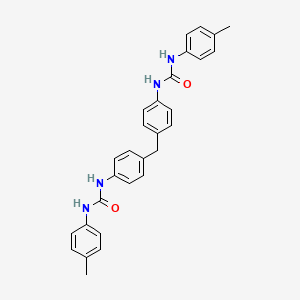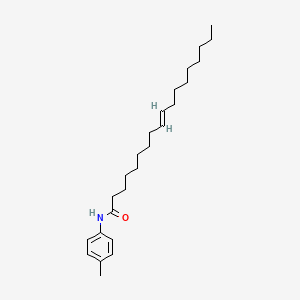
N-(4-Methylphenyl)-9-octadecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)-9-octadecenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a long aliphatic chain and an aromatic ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-9-octadecenamide typically involves the reaction of 4-methylbenzenamine with 9-octadecenoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylphenyl)-9-octadecenamide can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or ketones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
N-(4-Methylphenyl)-9-octadecenamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)-9-octadecenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methylphenyl)-9-octadecanamide: Similar structure but with a saturated aliphatic chain.
N-(4-Methylphenyl)-9-octadecenylamine: Similar structure but with an amine group instead of an amide.
N-(4-Methylphenyl)-9-octadecenyl alcohol: Similar structure but with an alcohol group.
Uniqueness
N-(4-Methylphenyl)-9-octadecenamide is unique due to its specific combination of an aromatic ring with a methyl group and a long unsaturated aliphatic chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
94277-00-6 |
|---|---|
Formule moléculaire |
C25H41NO |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
(E)-N-(4-methylphenyl)octadec-9-enamide |
InChI |
InChI=1S/C25H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-24-21-19-23(2)20-22-24/h10-11,19-22H,3-9,12-18H2,1-2H3,(H,26,27)/b11-10+ |
Clé InChI |
JSQIOYSODBIFTK-ZHACJKMWSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)NC1=CC=C(C=C1)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


